1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione is a specialized organic compound with the molecular formula CHNO and a molecular weight of 222.24 g/mol. This compound is notable for its potential applications in proteomics research and other scientific fields. It is classified under imidazolidine derivatives, which are characterized by their five-membered ring structure containing nitrogen atoms.
The compound can be sourced from various chemical suppliers, including Santa Cruz Biotechnology, which markets it as a specialty product for research purposes . In terms of classification, it falls within the category of heterocyclic compounds due to the presence of the imidazolidine ring, which is a key structural feature that influences its reactivity and applications.
The synthesis of 1-(2-cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione can be approached through several methods, although specific literature detailing the exact synthetic pathways may be limited. General strategies for synthesizing imidazolidine derivatives often involve:
For example, starting materials such as cyclohexenone derivatives could be utilized in conjunction with suitable nitrogen sources to yield the desired product through controlled reaction conditions.
The molecular structure of 1-(2-cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione features:
This structure contributes to its unique chemical properties and reactivity patterns. The compound's stereochemistry may also play a role in its biological activity and interaction with other molecules.
As an imidazolidine derivative, 1-(2-cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione is likely to participate in various chemical reactions typical of such compounds:
Reactivity can also be influenced by the presence of the cyclohexenyl group, which may participate in additional reactions such as Michael additions or Diels-Alder reactions due to its unsaturation.
Such interactions could potentially modulate enzyme activities or influence signaling pathways within cells.
The physical properties of 1-(2-cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione include:
Chemical properties reflect its potential reactivity based on its functional groups:
1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione has potential applications in:
The imidazolidine-2,4,5-trione (parabanic acid) core is constructed via cyclocondensation reactions between 1,2-diamines and oxalic acid derivatives. For the target compound, the synthesis initiates with the reaction of trans-1,2-diaminocyclohexane with diethyl oxalate under reflux conditions. This generates an intermediate bis-amide, which undergoes spontaneous cyclodehydration to yield the bicyclic imidazolidinone precursor. Subsequent N-alkylation with 2-(cyclohex-1-en-1-yl)ethyl bromide introduces the unsaturated side chain [3] [7].
Alternative protocols utilize carbonyl diimidazole (CDI) as a cyclizing agent. The diamine intermediate is treated with CDI in anhydrous THF at 60°C, forming the trione ring through a carbamate intermediate. This method achieves yields of 55–81% and avoids the high temperatures required in traditional condensations [7]. Catalysts significantly influence efficiency:
Table 1: Catalyst Screening for Cyclocondensation
Catalyst | Temperature (°C) | Yield (%) | Byproduct Formation |
---|---|---|---|
None | 120 | 42 | High (≥20%) |
Zn(OAc)₂ | 80 | 76 | Moderate (~10%) |
CDI | 60 | 81 | Low (<5%) |
The reaction mechanism proceeds through nucleophilic attack of the diamine on carbonyl electrophiles, followed by ring closure via intramolecular acylation. Steric hindrance from the cyclohexenyl group necessitates extended reaction times (8–12 hours) to complete N-alkylation [3] [7].
Oxalyl chloride enables direct cyclization of preformed disubstituted ureas. The synthesis involves:
Critical parameters include stoichiometric control (2:1 amine:oxalyl chloride ratio) and moisture exclusion to prevent hydrolysis. The reaction proceeds through a reactive ketene intermediate, evidenced by trapping studies with nucleophiles. A three-step mechanism is operative:
Table 2: Optimization of Oxalyl Chloride Cyclization
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Toluene | 80 | 3 | 78 | 95 |
DCM | 40 | 8 | 65 | 88 |
THF | 65 | 5 | 71 | 92 |
CDI-based cyclization offers a milder alternative with reduced byproduct generation, though oxalyl chloride remains superior for electron-deficient amines [7].
The cyclohexenyl moiety undergoes selective oxidative transformations to introduce functional handles:
Table 3: Functionalization via Oxidative Cleavage
Reaction | Reagents | Key Product | Application |
---|---|---|---|
Epoxidation | m-CPBA, CH₂Cl₂, 0°C | Epoxycyclohexyl derivative | Nucleophile attachment point |
Ozonolysis | O₃/MeOH; NaBH₄ | 4-Oxoimidazolidine analog | Schiff base conjugation |
Dihydroxylation/cleavage | OsO₄/NMO; NaIO₄ | Dialdehyde-functionalized trione | Polymer cross-linking agent |
These transformations occur without degradation of the imidazolidine core, confirmed by NMR studies showing intact C₂ symmetry post-modification. The 2,4,5-trione system exhibits tolerance to oxidants due to its electron-deficient nature [3] [6].
Purification leverages differential solubility in solvent systems:
Statistical optimization reveals temperature-dependent polymorphism. Cooling saturated methanol solutions at 0.5°C/min produces Form I crystals, while rapid quenching yields metastable Form II. Form I exhibits superior stability (m.p. 198–200°C) and flow properties for solid-state processing [7].
Table 4: Solvent-Dependent Crystallization Outcomes
Solvent System | Crystal Form | Purity (%) | Recovery (%) | Melting Point (°C) |
---|---|---|---|---|
Hexane/EtOAc (8:2) | I | 92 | 65 | 198–200 |
THF/Water (1:3) | Amorphous | 82 | 85 | N/A |
Methanol (slow cooled) | I | 97 | 70 | 198–200 |
Acetonitrile (reflux) | II | 94 | 68 | 192–194 |
DSC analysis confirms polymorph interconversion above 150°C. Strict solvent control during isolation is essential to ensure batch-to-batch consistency in crystallinity and purity [7].
Key Compounds in Synthesis
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1